(R)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride is a chiral compound that plays a significant role in medicinal chemistry, particularly in the development of pharmaceuticals targeting the central nervous system. Its unique structure, featuring a fluorinated pyrimidine moiety, enhances its biological activity and binding affinity to various molecular targets. This compound is classified as an amine and is often utilized as a building block in the synthesis of more complex organic molecules.
The compound can be sourced from various chemical suppliers and is classified under the category of pharmaceutical intermediates. It has been documented in databases such as PubChem, where it is recognized for its potential applications in drug development and chemical biology . The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1R)-1-(5-fluoropyrimidin-2-yl)ethanamine, reflecting its stereochemistry and structural characteristics.
The synthesis of (R)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride typically involves several key steps:
In industrial settings, methods are optimized for higher yields and purity, often utilizing continuous flow chemistry and automated synthesis techniques to enhance efficiency.
The molecular formula for (R)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride is C7H10ClFN2. Its structure features a pyrimidine ring substituted with a fluorine atom at the 5-position and an ethanamine side chain at the 1-position.
(R)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include:
The products formed depend on the specific conditions and reagents employed during the reactions.
The mechanism of action for (R)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom in the pyrimidine ring enhances its binding affinity, which modulates the activity of these targets, leading to various biological effects. This interaction can influence metabolic pathways, potentially inhibiting or activating certain enzymes involved in physiological processes.
Relevant data includes:
These properties are crucial for understanding how this compound behaves under different conditions, impacting its application in research and industry.
(R)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride has several applications in scientific research:
This compound's versatility makes it valuable across various scientific disciplines, contributing to advancements in drug development and biochemical research.
The core challenge in synthesizing enantiomerically pure (R)-1-(5-fluoropyrimidin-2-yl)ethanamine lies in the precise installation of the chiral center adjacent to the fluorinated heterocycle. Two principal strategies dominate the synthetic approaches:
Chiral Pool Utilization: Early routes employed chiral auxiliaries derived from natural sources. For example, (R)-phenylglycinol has been used to generate diastereomeric intermediates through Schiff base formation with 5-fluoropyrimidine-2-carbaldehyde, followed by stereoselective reduction. While accessible, this method suffers from step inefficiency (typically >5 steps) and moderate diastereomeric excess (70-85%) [2].
Transition Metal Catalysis: Modern approaches leverage chiral Ni(II) complexes for direct enantioselective amination. The method involves reacting 2-acetyl-5-fluoropyrimidine with a glycine-derived Ni(II) complex under basic conditions (DBU/MeCN, 0°C). This system achieves exceptional stereocontrol (94% yield, 90% de) on decagram scales due to facial blocking by the aryl moiety of the complex [2]. The optimized conditions are:
Table 1: Asymmetric Synthesis via Ni(II) Complex Catalysis
Parameter | Optimal Condition | Effect on Performance |
---|---|---|
Base | 1.5 equiv DBU | Higher yields vs. inorganic bases |
Solvent | MeCN (0.5 M) | 88% yield at rt; 94% at 0°C |
Temperature | 0°C | Minimizes racemization |
Alkyl Bromide Equiv | 1.05 | Excess reduces yield (47% at 2.0 equiv) |
The mechanistic basis for high enantioselectivity involves the prochiral enolate attacking the Re-face of the imine bond, controlled by the chiral auxiliary within the Ni(II) scaffold [2]. Post-reaction, the chiral amine is liberated via hydrochloric acid hydrolysis, yielding the hydrochloride salt directly.
Chiral catalysts play a pivotal role in maintaining the stereochemical integrity of the (R)-configuration during synthesis. Three catalyst classes demonstrate efficacy:
Organocatalysts: BINOL-derived phosphoric acids (e.g., TRIP) facilitate asymmetric transfer hydrogenation of the corresponding imine precursor. These catalysts operate through a dual hydrogen-bonding mechanism, positioning the substrate for hydride delivery from the Si-face. Reported enantioselectivities reach 97% ee at 0°C in dichloromethane, though reaction times extend to 24 hours [3] [9].
Transition Metal Complexes: Ru-(R)-BINAP systems enable dynamic kinetic resolution (DKR) of racemic amines. The catalyst simultaneously racemizes the substrate via dehydrogenation/hydrogenation while enantioselectively converting the (R)-enantiomer to a stable carbamate derivative. This process achieves >98% ee at 50 psi H₂ but requires specialized equipment [6] [10].
Immobilized Enzymes: Engineered ω-transaminases (e.g., Codexis ATA-117 variants) directly convert 1-(5-fluoropyrimidin-2-yl)ethanone to the (R)-amine using isopropylamine as the amine donor. Protein engineering expanded the small binding pocket (V69G/F122I/A284G mutations) to accommodate the fluoropyrimidine group, enabling >99.95% ee at 200 g/L substrate loading [10].
Table 2: Catalyst Performance Comparison
Catalyst Type | ee (%) | Yield (%) | Key Advantage | Limitation |
---|---|---|---|---|
Ni(II) Complex | 90 | 94 | Gram-scale synthesis | Requires chiral auxiliary |
BINOL-Phosphoric Acid | 97 | 88 | Low catalyst loading (1 mol%) | Long reaction times |
Ru-(R)-BINAP | >98 | 85 | Simultaneous racemization/resolution | High-pressure H₂ required |
Engineered Transaminase | >99.95 | 92 | High substrate loading | Cofactor recycling needed |
Critical to optical stability is minimizing exposure to strong acids/bases post-synthesis, as epimerization occurs readily at the stereogenic center under these conditions [3] [6].
When asymmetric synthesis proves challenging, kinetic resolution (KR) and diastereomeric resolution offer viable alternatives:
Enzymatic KR: Lipase-catalyzed acylative resolution of racemic 1-(5-fluoropyrimidin-2-yl)ethanamine using vinyl acetate in MTBE achieves 48% conversion with 99% ee for the remaining (R)-amine. The reaction exploits differential acylation rates of enantiomers, though maximum theoretical yield is capped at 50% [6] [10].
Chemical Diastereomer Separation: Formation of diastereomeric salts with chiral acids (e.g., (1R)-(-)-10-camphorsulfonic acid) allows separation by crystallization. The (R)-amine-(1R)-CSA salt preferentially crystallizes from ethanol, yielding 97% de material after two recrystallizations. Despite robustness, this method incurs significant yield loss (30-40%) during purification [6].
Simulated Moving Bed Chromatography (SMB): Continuous chiral chromatography using cellulose tris(3,5-dimethylphenylcarbamate)stationary phases resolves racemates efficiently. SMB delivers both enantiomers in >99% ee with 95% recovery, making it ideal for large-scale production despite high initial equipment costs [6].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2